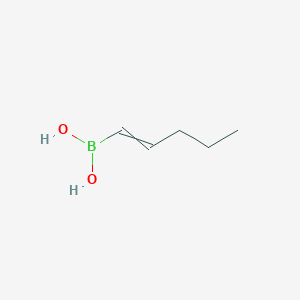
1-Pentenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentenylboronic acid is a useful research compound. Its molecular formula is C5H11BO2 and its molecular weight is 113.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis Applications
1-Pentenylboronic acid is primarily utilized as a reagent in several important chemical reactions, including:
- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. This compound serves as a key coupling partner in this process, allowing for the construction of alkenes from aryl halides and boron compounds .
- Liebeskind-Srogl Cross-Coupling : It is employed in the synthesis of 8-alkenylborondipyrromethene dyes, which are useful in materials science and photonics. The reaction involves coupling with thiomethyl-substituted BODIPY derivatives .
- Hydrosilylation Reactions : Recent advancements have shown that this compound can be used in photocatalyzed regioselective hydrosilylation processes. This method has demonstrated high yields and selectivity, indicating its potential for synthesizing geminal borosilanes .
- Tandem Reactions : The compound is also involved in palladium-catalyzed tandem intramolecular C-N and intermolecular Suzuki coupling processes, showcasing its utility in multi-step synthetic pathways .
Biological Applications
The biological significance of this compound extends to its potential therapeutic applications:
- Enzyme Inhibition : Boronic acids, including this compound, can form reversible covalent bonds with diols, inhibiting certain enzymes such as serine proteases. This property is being explored for drug development .
- Drug Development : Its derivatives are being investigated for their roles in creating boron-containing pharmaceuticals. These compounds may interact with biological targets, offering new avenues for treatment strategies .
Data Table: Summary of Applications
| Application Type | Description | Key Reactions/Processes |
|---|---|---|
| Chemical Synthesis | Used as a reagent in various coupling reactions to form carbon-carbon bonds. | Suzuki-Miyaura, Liebeskind-Srogl |
| Hydrosilylation | Employed in regioselective hydrosilylation reactions under photocatalytic conditions. | Geminal borosilane synthesis |
| Biological Activity | Investigated for enzyme inhibition and potential therapeutic effects in drug development. | Enzyme interactions, drug formulation |
Case Study 1: Photocatalyzed Hydrosilylation
In a recent study, researchers optimized conditions for the synthesis of geminal borosilanes using this compound pinacol ester as a substrate. The reaction achieved a yield of 92% with a regioselectivity of 14:1 under blue light irradiation. This highlights the compound's efficiency in photocatalytic processes and its potential for large-scale applications .
Case Study 2: Cross-Coupling Reactions
A series of experiments demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving various aryl halides. The results indicated that this compound could facilitate the formation of complex alkenes with minimal side reactions, making it valuable for synthetic chemists aiming to create intricate molecular architectures .
Propiedades
Fórmula molecular |
C5H11BO2 |
|---|---|
Peso molecular |
113.95 g/mol |
Nombre IUPAC |
pent-1-enylboronic acid |
InChI |
InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3 |
Clave InChI |
SYKWJOZHNDPWIM-UHFFFAOYSA-N |
SMILES canónico |
B(C=CCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















